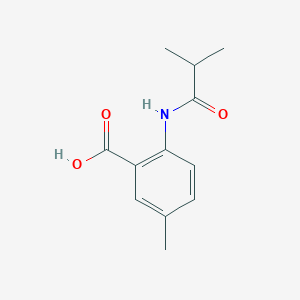

2-(Isobutyrylamino)-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

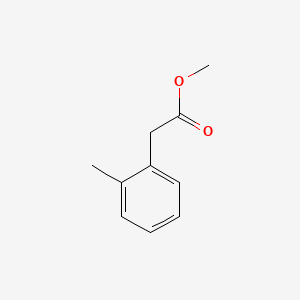

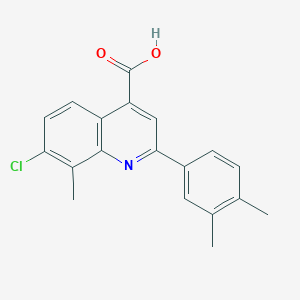

“2-(Isobutyrylamino)-5-methylbenzoic acid” is a compound with the molecular formula C11H13NO3 . It contains 28 atoms in total, including 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “2-(Isobutyrylamino)-5-methylbenzoic acid” includes 28 bonds in total, with 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Aplicaciones Científicas De Investigación

-

Chemical Reactions Analysis

- Application : The chemical reactions of benzoic acid derivatives are complex and can involve various pathways.

- Method : For instance, the papers describe the living cationic polymerization of isobutyl vinyl ether by benzoic acid derivatives, which indicates that benzoic acid derivatives can act as initiators in polymerization reactions.

- Results : Additionally, the formation of isoindolines from the reaction of acid chlorides and amides with ammonia and primary amines suggests that 2-(isobutyrylamino)benzoic acid could potentially undergo similar reactions.

-

Antiglycation and Oxidative Stress Reduction

- Application : Derivatives of anthranilic acid, including 2-anilino benzoic acid compounds, have shown notable potential in reducing protein glycation and oxidative stress in hepatocytes.

-

Treatment of Netherton Syndrome

- Application : A compound known as (S)-2-Isobutyrylamino-pentanedioic acid 5-amide 1-{[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis-((S)-sec-butyl)-21-hydroxy-5-(4-hydroxy-benzyl)-15-isobutyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaaza-bicyclo[16.3.1]docos-12-yl]-amide}, also known as LM-030, has been granted orphan designation for the treatment of Netherton syndrome .

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol

- Application : (S)-2-Aminobutyric acid (ABA), also known as L-homoalanine, is a non-proteinogenic α-amino acid, which is a chiral precursor for the enantiomeric pharmaceuticals levetiracetam, brivaracetam, and ethambutol .

- Method : The paper describes the biosynthetic production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae .

- Results : The engineered strains produced up to 1.10 mg/L (S)-2-aminobutanol .

-

Treatment of Netherton Syndrome

- Application : A compound known as (S)-2-Isobutyrylamino-pentanedioic acid 5-amide 1-{[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis-((S)-sec-butyl)-21-hydroxy-5-(4-hydroxy-benzyl)-15-isobutyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaaza-bicyclo[16.3.1]docos-12-yl]-amide} (also known as LM-030) has been granted orphan designation for the treatment of Netherton syndrome .

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol

- Application : (S)-2-Aminobutyric acid (ABA), also known as L-homoalanine, is a non-proteinogenic α-amino acid, which is a chiral precursor for the enantiomeric pharmaceuticals levetiracetam, brivaracetam, and ethambutol .

- Method : The paper describes the biosynthetic production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae .

- Results : The engineered strains produced up to 1.10 mg/L (S)-2-aminobutanol .

Propiedades

IUPAC Name |

5-methyl-2-(2-methylpropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAJYOKFNNWOPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429422 |

Source

|

| Record name | 5-methyl-2-(2-methylpropanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isobutyrylamino)-5-methylbenzoic acid | |

CAS RN |

890982-57-7 |

Source

|

| Record name | 5-methyl-2-(2-methylpropanoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)